molecular formula C8H4BrF3N2 B6271386 3-bromo-1-(trifluoromethyl)-1H-indazole CAS No. 2763750-24-7

3-bromo-1-(trifluoromethyl)-1H-indazole

Cat. No.: B6271386
CAS No.: 2763750-24-7
M. Wt: 265
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Description

3-Bromo-1-(trifluoromethyl)-1H-indazole (CAS 2763750-24-7) is a high-value brominated indazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . The indazole scaffold is a privileged structure in pharmacology, featured in several FDA-approved drugs and clinical candidates due to its wide range of biological activities . This compound is specifically functionalized with a bromo substituent at the 3-position and a trifluoromethyl group at the 1-position of the indazole ring . The bromine atom provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of the core structure . The trifluoromethyl group is a key motif in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets . Indazole-based compounds have demonstrated significant antitumor, anti-inflammatory, and antimicrobial activities, with derivatives like the PARP inhibitor Niraparib and the tyrosine kinase inhibitors Pazopanib and Axitinib highlighting the therapeutic relevance of this chemotype . As such, this reagent is an essential building block for constructing novel molecules for high-throughput screening and lead optimization campaigns, particularly in oncology and inflammation research. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2763750-24-7

Molecular Formula

C8H4BrF3N2

Molecular Weight

265

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Brominating Agents : Elemental bromine (Br₂) and N-bromosuccinimide (NBS) are widely used. Br₂ in dimethylformamide (DMF) at subzero temperatures (-5°C to 0°C) achieves 85–92% yield. NBS in acetonitrile at 25°C offers milder conditions with comparable yields (88–90%) but requires longer reaction times (12–18 hours).

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and stabilize intermediates. DMF improves reaction rates due to its high dielectric constant.

  • Temperature Control : Low temperatures (-5°C) minimize side reactions such as dibromination or ring degradation.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂DMF-5292
NBSAcetonitrile251890
Br₂DCM0478

De Novo Synthesis via Cyclization of Functionalized Precursors

For cases where 1-(trifluoromethyl)-1H-indazole is unavailable, ring-forming strategies are employed. A common approach involves cyclocondensation of ortho-substituted benzaldehyde derivatives with hydrazine.

Key Steps:

  • Precursor Synthesis :

    • 2-Bromo-6-(trifluoromethyl)benzaldehyde is prepared via Friedel-Crafts trifluoromethylation followed by bromination.

    • Cyclization with hydrazine hydrate in ethanol under reflux yields the indazole core.

  • Regioselective Control :

    • The trifluoromethyl group’s steric bulk favors formation of the 1H-tautomer over the 2H-isomer.

    • Acid catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization while suppressing byproducts.

Table 2: Cyclization Efficiency with Different Catalysts

CatalystSolventTemperature (°C)Yield (%)
NoneEthanol8065
p-TsOHEthanol8082
HCl (gaseous)DMF10070

Post-Functionalization of Halogenated Indazoles

An alternative strategy introduces the trifluoromethyl group after bromination. This method avoids challenges associated with directing bromine in the presence of a strong electron-withdrawing group.

Trifluoromethylation Techniques:

  • Umemoto’s Reagent : 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole reacts with 3-bromo-1H-indazole in dichloromethane, yielding 65–70% product.

  • Copper-Mediated Cross-Coupling : Using methyl chlorodifluoroacetate (MCDFA) and CuI in DMSO at 110°C achieves 75% yield but requires rigorous anhydrous conditions.

Table 3: Trifluoromethylation Efficiency

MethodReagentYield (%)
Umemoto’s ReagentBenziodoxole derivative70
Copper-MediatedMCDFA75

Industrial-Scale Production Considerations

Scalability demands cost-effective reagents and simplified purification. Continuous flow reactors enable precise temperature control and reduced reaction times for bromination steps. Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Complex aromatic compounds with extended conjugation or functionalized indazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Drug Discovery

3-Bromo-1-(trifluoromethyl)-1H-indazole serves as a valuable building block in the synthesis of various biologically active molecules. Its structural features allow it to be incorporated into compounds with potential therapeutic effects against diseases such as cancer and inflammation. Research has indicated that derivatives of this compound may exhibit significant anticancer properties, making it a candidate for further pharmacological studies.

2.2 Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibitors, particularly those targeting kinases involved in signal transduction pathways. The trifluoromethyl group enhances lipophilicity, improving the binding affinity of the compound to hydrophobic pockets in proteins, which is crucial for its role as an enzyme inhibitor.

Material Science Applications

3.1 Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Synthetic Applications

The compound's reactivity allows it to participate in various chemical reactions, making it a versatile precursor for synthesizing other complex molecules. Key reactions include:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions : It can act as a substrate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds using palladium catalysts.

Case Studies

5.1 Anticancer Activity

A study investigated the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead structure in drug development.

5.2 Enzyme Interaction Studies

Research conducted on the binding interactions between this compound and specific kinases revealed that modifications to the trifluoromethyl group could enhance inhibitory activity, suggesting avenues for optimizing enzyme inhibitors based on this scaffold.

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethyl Indazoles

The position of substituents on the indazole ring significantly alters physicochemical and biological properties. Key examples include:

Compound Name Substituent Positions CAS Number Key Properties
3-Bromo-5-(trifluoromethyl)-1H-indazole Br (C3), CF₃ (C5) 1086378-32-6 Density: 1.8 g/cm³; Boiling point: 328.1°C; Used as a pharmaceutical intermediate .
6-Bromo-3-(trifluoromethyl)-1H-indazole Br (C6), CF₃ (C3) 1374258-63-5 Purity: 95%; Molecular weight: 265.03; Structural isomer with distinct electronic effects .
5-Bromo-3-(trifluoromethyl)-1H-indazole Br (C5), CF₃ (C3) 57631-11-5 Purity: 98%; Common intermediate in agrochemical synthesis .

Key Differences :

  • Biological Activity : Positional changes influence binding to biological targets. For example, 5-Bromo-3-CF₃ derivatives are precursors to pesticides, while C1-substituted analogs may enhance metabolic stability .

N-Substituted Derivatives

Variations in the N1 substituent modulate solubility, lipophilicity, and pharmacokinetic profiles:

Compound Name N1 Substituent Key Properties
3-Bromo-1-methyl-5-CF₃-1H-indazole (40c) Methyl (-CH₃) Synthesized via Na₂CO₃/DMF; Lower steric hindrance compared to bulkier groups .
3-Bromo-1-cyclopentyl-5-CF₃-1H-indazole (40f) Cyclopentyl Enhanced lipophilicity (logP ~3.2); Potential for CNS-targeting applications .
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (11-Br) Tetrahydro-2H-pyran-2-yl Melting point: 66°C; Used in Pd-catalyzed fluorination studies .

Comparison Insights :

  • Solubility : The trifluoromethyl group at N1 in the target compound increases hydrophobicity compared to methyl or cyclopentyl substituents.
  • Synthetic Accessibility : Bulkier N1 groups (e.g., tetrahydro-2H-pyran-2-yl) require specialized catalysts (e.g., Ru complexes), whereas smaller groups are accessible via simpler SN2 reactions .

Physicochemical and Spectral Properties

Melting Points and Stability

  • 3-Bromo-1-(prop-2-ynyl)-1H-indazole : Melting point data unavailable, but crystal structure studies confirm planar indazole ring geometry, enhancing stacking interactions .
  • 3-Bromo-6-chloro-5-nitro-1H-indazole : Stable under refrigeration; GHS hazard warnings include H315 (skin irritation) .
  • 3-Bromo-5-CF₃-1H-indazole: Higher density (1.8 g/cm³) compared to non-CF₃ analogs due to fluorine’s electron density effects .

NMR and HRMS Trends

  • 1H NMR : Downfield shifts for aromatic protons adjacent to Br or CF₃ (e.g., δ 8.03–7.00 ppm in compound 17 ).
  • 13C NMR : CF₃ groups show characteristic signals near δ 125–129 ppm (q, J = 270–280 Hz) .

Pharmaceutical Intermediates

  • Compound 17 : A benzyl carbamimidothioate derivative of 3-bromo-7-CF₃-indazole shows potent mu-opioid receptor activity (mp: 235–237°C) .
  • 3-Bromo-5,6-difluoro-1H-indazole : Used in kinase inhibitor synthesis; purity >95% .

Agrochemicals

  • Ryanodine Receptor Modulators: Bromo-CF₃ indazoles are key scaffolds in insecticides like chlorantraniliprole .
  • SHELX-Refined Derivatives : Structural analogs with Br/CF₃ substitutions are optimized for pesticidal activity via crystallography-guided design .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-1-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via direct C3-arylation of indazole derivatives with aryl bromides. For example, palladium-catalyzed coupling using a phosphine ligand (e.g., XPhos) at 100–120°C in toluene achieves moderate yields (~34%) . Alternatively, cyclocondensation of halogenated precursors (e.g., 3-aminoindazole derivatives) with trifluoromethylating agents (e.g., trifluoroacetic anhydride) under acidic conditions is viable. Key parameters include catalyst loading (2–5 mol%), solvent choice (DMF or THF), and reaction time (12–24 hr) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELXL (v.2018+) is the gold standard for structural validation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensures accuracy. Key metrics include bond lengths (C-Br: ~1.89 Å, C-CF3: ~1.53 Å) and dihedral angles between the indazole core and substituents . NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) further confirm purity and connectivity .

Q. What are the primary reactivity patterns of this compound in medicinal chemistry?

The bromine atom at C3 undergoes nucleophilic substitution (e.g., with amines or thiols) in DMF at 60–80°C, while the trifluoromethyl group enhances electrophilicity for Suzuki-Miyaura cross-couplings. The indazole NH participates in hydrogen bonding, critical for target binding . For example, substitution with piperazine derivatives improves solubility for kinase inhibitor development .

Q. How is the compound screened for biological activity in early-stage research?

Standard assays include:

  • Enzyme inhibition : Dose-response curves (IC50) against kinases (e.g., TTK) using ADP-Glo™ assays .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays .
  • Binding studies : Surface plasmon resonance (SPR) to measure KD values for receptor targets (e.g., PPARγ) .

Advanced Research Questions

Q. How can regioselectivity challenges in C3 functionalization be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. Using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions directs substitution to the C3 position. Computational studies (DFT) on transition-state geometries predict favorable activation energies for C3 vs. C5 pathways. Experimental validation via Hammett plots (σ values for substituents) further clarifies electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular context. Meta-analysis of SAR studies shows trifluoromethyl groups enhance metabolic stability but may reduce membrane permeability. Parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies clarify these trade-offs .

Q. How does computational modeling guide the design of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes to targets like mGlu4 or TTK. For example, the trifluoromethyl group stabilizes hydrophobic pockets, while bromine forms halogen bonds with backbone carbonyls. Free energy perturbation (FEP) calculations optimize substituent effects on binding affinity .

Q. What crystallographic challenges arise during refinement of halogenated indazoles, and how are they mitigated?

Bromine’s high electron density causes absorption errors. Multi-scan corrections (SADABS) and twinning detection (SHELXL) improve data quality. Anisotropic refinement of Br and F atoms is critical, with restraints on displacement parameters (ISOR/DFIX commands) to avoid overfitting .

Q. How do electron-withdrawing substituents (Br, CF3) influence the compound’s electronic properties?

Cyclic voltammetry reveals a reduction potential shift (~–1.2 V vs. Ag/AgCl) due to the CF3 group’s inductive effect. Density-of-states (DOS) calculations (Gaussian 09) show decreased HOMO-LUMO gaps (4.5 eV → 3.8 eV), enhancing reactivity in charge-transfer reactions .

Q. What are the limitations of current SAR studies for trifluoromethylated indazoles?

Many studies focus on in vitro potency but neglect pharmacokinetics. Advanced models (e.g., PBPK simulations) predict poor CNS penetration due to high polar surface area (>75 Ų). Prodrug strategies (e.g., esterification of NH) or nanoparticle formulations address these issues .

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